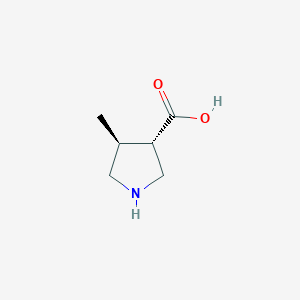![molecular formula C9H16ClNO B2709468 8-Azaspiro[4.5]decan-1-one hydrochloride CAS No. 198133-69-6](/img/structure/B2709468.png)
8-Azaspiro[4.5]decan-1-one hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-Azaspiro[4.5]decan-1-one hydrochloride: is a versatile small molecule scaffold with the chemical formula C9H16ClNO and a molecular weight of 189.68 g/mol . This compound is characterized by its unique spirocyclic structure, which consists of a spiro-connected azaspirodecane and a ketone group. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications in scientific research and industry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 8-Azaspiro[4One common method involves the cyclization of a suitable precursor, such as tetrahydropyran-4-carbonitrile, with 1-bromo-2-fluoroethane under basic conditions . The resulting intermediate is then subjected to further reactions to introduce the ketone functionality and form the final spirocyclic structure .
Industrial Production Methods: Industrial production of 8-Azaspiro[4.5]decan-1-one hydrochloride often involves bulk custom synthesis and procurement of raw materials . The process is optimized for large-scale production, ensuring high yield and purity of the final product. The compound is typically synthesized in controlled environments to maintain consistency and quality .
Análisis De Reacciones Químicas
Types of Reactions: 8-Azaspiro[4.5]decan-1-one hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the ketone group to an alcohol or other reduced forms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Substitution reactions often involve nucleophiles like amines or halides under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction can produce alcohols .
Aplicaciones Científicas De Investigación
Chemistry: 8-Azaspiro[4.5]decan-1-one hydrochloride serves as a valuable building block in organic synthesis, enabling the construction of complex molecules with spirocyclic frameworks .
Biology: In biological research, this compound is used as a scaffold for designing bioactive molecules, including enzyme inhibitors and receptor modulators .
Industry: In the industrial sector, this compound is utilized in the synthesis of specialty chemicals and advanced materials .
Mecanismo De Acción
The mechanism of action of 8-Azaspiro[4.5]decan-1-one hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows for unique binding interactions, enhancing the compound’s efficacy and selectivity . The molecular pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, depending on the specific application .
Comparación Con Compuestos Similares
2,8-Diazaspiro[4.5]decan-1-one: This compound shares a similar spirocyclic structure but with two nitrogen atoms in the ring.
8-Oxa-2-azaspiro[4.5]decane: This compound features an oxygen atom in the spirocyclic ring, offering different chemical properties and reactivity.
1,4-Dioxa-8-azaspiro[4.5]decane: This compound contains two oxygen atoms in the spirocyclic ring, providing unique structural and functional characteristics.
Uniqueness: 8-Azaspiro[4.5]decan-1-one hydrochloride is unique due to its specific spirocyclic structure with a single nitrogen atom and a ketone group. This configuration allows for distinct chemical reactivity and biological activity, making it a valuable compound in various fields of research and industry .
Propiedades
IUPAC Name |
8-azaspiro[4.5]decan-4-one;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO.ClH/c11-8-2-1-3-9(8)4-6-10-7-5-9;/h10H,1-7H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQDCEEJUEUKLRW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)C2(C1)CCNCC2.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
198133-69-6 |
Source


|
| Record name | 8-azaspiro[4.5]decan-1-one hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)thiophene-3-carboxamide](/img/structure/B2709386.png)
![1-(4-benzylpiperidin-1-yl)-2-((3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)ethanone](/img/structure/B2709387.png)



![4-bromo-1-[(2-chlorophenyl)methyl]-1H-pyrazole-3-carboxylic acid](/img/structure/B2709394.png)
![1-(3,4-Dimethoxyphenyl)-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one](/img/structure/B2709395.png)
![[(2-PHENYLETHYL)CARBAMOYL]METHYL 4-METHOXYBENZOATE](/img/structure/B2709398.png)

![1,3-dimethyl-2,4-dioxo-N-(3-sulfamoylphenyl)-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2709400.png)



![N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)butyramide](/img/structure/B2709407.png)
